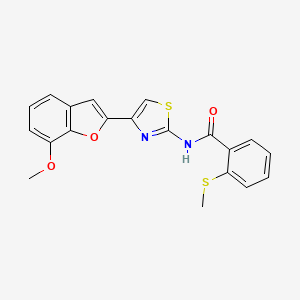

N-(4-(7-甲氧基苯并呋喃-2-基)噻唑-2-基)-2-(甲硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

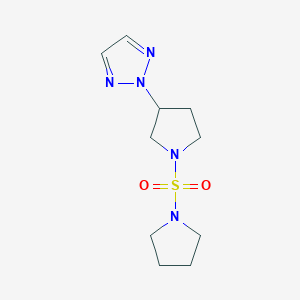

The compound N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include a benzofuran moiety, a thiazole ring, and a benzamide group. These structural motifs are commonly found in compounds with medicinal properties. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as benzamide derivatives and thiazole-containing compounds, which are known for their potential anticancer activities and other biological properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are synthesized using microwave irradiation, a method known for reducing reaction times and improving yields . The synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, a compound with a similar thiazole and benzamide structure, is performed by reacting benzoyl isothiocyanate with 2-aminobenzothiazole . These methods suggest that the synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide could potentially be carried out using similar techniques, with appropriate modifications to incorporate the methoxybenzofuran and methylthio groups.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques would also be applicable in analyzing the molecular structure of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide to ensure the correct synthesis and to identify its structural features.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to undergo reactions typical of benzamide and thiazole derivatives. For instance, the thiosemicarbazide derivative undergoes tranamidation in the presence of PdCl2 . The benzofuran derivative is used as a derivatizing agent for the fluorometric determination of aliphatic thiols . These reactions indicate that N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide may also participate in specific chemical reactions based on its functional groups, such as thiol-reactivity or coordination with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures include good oral drug-like behavior as predicted by ADMET properties . The thermal stability and fragmentation patterns of metal complexes of related thiazole-containing benzamide derivatives are studied using thermal analysis . These properties are crucial for understanding the stability and suitability of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide for potential pharmaceutical applications.

科学研究应用

苯并噻唑在药物设计中的应用

苯并噻唑是一类重要的杂环化合物,具有广泛的生物活性,使其成为药物发现中的有价值的支架。它们的应用范围从抗癌、抗菌和抗炎剂到在神经退行性疾病研究中的作用。例如,2-芳基苯并噻唑已被确定为潜在的抗肿瘤剂,由于其结构简单和合成可及性,为合理药物设计提供了基础。这些化合物与各种生物分子的结合多功能性突出了它们在开发癌症和其他疾病疗法中的重要性 (Kamal 等人,2015 年)。

苯并呋喃在生物学研究中的应用

苯并呋喃衍生物以其多样的药理特性而闻名,包括在植物细胞生物学中用于染色体和细胞核染色。它们作为荧光 DNA 染料的能力,由于对双链 B-DNA 小沟中的富 AT 序列的特异性,突出了它们在生物学研究和诊断中的应用 (Issar & Kakkar,2013 年)。

苯甲酰胺在治疗学中的应用

苯甲酰胺衍生物在药物化学中至关重要,提供了广泛的治疗应用,从放射保护剂和拓扑异构酶抑制剂到在管理精神疾病中的作用。苯甲酰胺的药代动力学和药效学特征,包括它们对神经递质系统和药物代谢的影响,使它们在设计中枢神经系统活性药物方面具有重要意义。苯甲酰胺衍生物抗炎和抗氧化活性的探索,正如各种研究中所证明的,进一步例证了它们的治疗潜力 (Raut 等人,2020 年)。

作用机制

Benzofuran and its Derivatives

Benzofuran and its derivatives are found in a wide range of natural products and synthetic compounds with a variety of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Targets and Mode of Action

They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways and Result of Action

coli , suggesting they may interact with pathways relevant to these organisms.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

属性

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c1-24-15-8-5-6-12-10-16(25-18(12)15)14-11-27-20(21-14)22-19(23)13-7-3-4-9-17(13)26-2/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYCTTLHRYYLHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)

![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)

![3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3018506.png)

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide](/img/structure/B3018522.png)